molecular formula C18H16ClN3O4 B10896549 N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

N'-[(E)-(3-chloro-4-nitrophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide

Cat. No.: B10896549
M. Wt: 373.8 g/mol
InChI Key: RQVRVTLEFJKKIU-RGVLZGJSSA-N
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Description

2-(2-ALLYLPHENOXY)-N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes an allyl group, a phenoxy group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-ALLYLPHENOXY)-N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with an allyl halide under basic conditions to form the allylphenoxy compound. This intermediate is then subjected to a condensation reaction with an appropriate hydrazide derivative in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-ALLYLPHENOXY)-N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are frequently used.

    Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the nitro group can produce amines.

Scientific Research Applications

2-(2-ALLYLPHENOXY)-N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structural features may offer advantages.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-ALLYLPHENOXY)-N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can catalyze various biochemical reactions. Additionally, the nitro and allyl groups can participate in redox reactions, influencing cellular pathways and potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyphenoxy)-N’~1~-[(E)-(3-nitrophenyl)methylene]acetohydrazide
  • 2-(2-Methoxyphenoxy)-N’~1~-[(E)-(3-nitrophenyl)methylene]acetohydrazide

Uniqueness

2-(2-ALLYLPHENOXY)-N’~1~-[(E)-1-(3-CHLORO-4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of the allyl group, which imparts distinct reactivity and potential biological activity. The combination of the phenoxy and hydrazide functionalities also provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

N-[(E)-(3-chloro-4-nitrophenyl)methylideneamino]-2-(2-prop-2-enylphenoxy)acetamide

InChI

InChI=1S/C18H16ClN3O4/c1-2-5-14-6-3-4-7-17(14)26-12-18(23)21-20-11-13-8-9-16(22(24)25)15(19)10-13/h2-4,6-11H,1,5,12H2,(H,21,23)/b20-11+

InChI Key

RQVRVTLEFJKKIU-RGVLZGJSSA-N

Isomeric SMILES

C=CCC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])Cl

Canonical SMILES

C=CCC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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